4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
Description
4-Methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol (CAS: 724749-07-9) is a triazole-thiol derivative characterized by a trifluoromethylphenoxy methyl substituent at position 5 and a methyl group at position 4 of the triazole ring. Its molecular formula is C₁₂H₁₁F₃N₃OS, with a molecular weight of 309.3 g/mol . This compound is synthesized via S-alkylation or cyclization strategies, common in triazole-thiol chemistry .
Properties
IUPAC Name |
4-methyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3OS/c1-17-9(15-16-10(17)19)6-18-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZIJYVOLZZRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395160 | |
| Record name | 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724749-07-9 | |
| Record name | 2,4-Dihydro-4-methyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724749-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 3-(trifluoromethyl)phenoxy methyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxy moiety, leading to the formation of various substituted derivatives
Scientific Research Applications
4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor in industrial applications .
Mechanism of Action
The mechanism of action of 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and proteins, inhibiting their activity or altering their function. The triazole ring is known to bind to metal ions, which can be crucial in its biological activity .
Comparison with Similar Compounds
Key Observations :
- S-alkylation methods using Cs₂CO₃ or NaOEt are prevalent for introducing phenoxy-methyl groups .
Key Observations :
Physicochemical Properties
Key Observations :
Biological Activity
4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol (CAS Number: 724749-07-9) is a thiol derivative of 1,2,4-triazole known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and antimicrobial activity. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10F3N3OS. The structure features a triazole ring substituted with a trifluoromethylphenoxy group and a thiol moiety, which contributes to its reactivity and biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Anticancer Activity : Compounds containing the triazole scaffold have been shown to inhibit cancer cell proliferation through various pathways, including the induction of apoptosis and cell cycle arrest. For instance, related triazole derivatives have demonstrated cytotoxic effects against human colon cancer (HCT116) and breast cancer (T47D) cell lines with IC50 values indicating significant potency .
- Antimicrobial Activity : Thiol-containing compounds often exhibit antimicrobial properties. Studies have indicated that similar triazole derivatives possess good antifungal activity and moderate antibacterial effects against various pathogens, including Mycobacterium tuberculosis .
- Enzyme Inhibition : The presence of the thiol group allows for interaction with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in target cells.
Biological Activity Data
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the anticancer properties of various triazole derivatives, including those similar to our compound. The results indicated that compounds with a thiol group exhibited enhanced cytotoxicity against HCT116 cells compared to those without thiol substitution .
- Antimicrobial Screening : Another research effort focused on synthesizing triazole derivatives and assessing their antimicrobial efficacy. The findings suggested that compounds similar to this compound displayed promising antifungal activity against Candida species while showing variable antibacterial effects against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
